2,6-Difluoro-4-methoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFDVIQHBAJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381123 | |
| Record name | 2,6-Difluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-66-3 | |
| Record name | 2,6-Difluoro-4-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123843-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,6 Difluoro 4 Methoxybenzonitrile and Its Precursors
Routes from Carboxylic Acid Derivatives
A common strategy for the synthesis of nitriles involves the dehydration of amides or the conversion of acyl chlorides. These methods leverage the readily available 2,6-Difluoro-4-methoxybenzoic acid as a starting material.
While direct conversion of a carboxylic acid to a nitrile in a single step is possible, a more common and often higher-yielding approach involves a two-step process via the corresponding primary amide. The first step is the formation of 2,6-Difluoro-4-methoxybenzamide from 2,6-Difluoro-4-methoxybenzoic acid. This can be achieved using standard amide coupling reagents. For instance, the benzoic acid can be activated with a coupling agent such as thionyl chloride or oxalyl chloride to form the acyl chloride in situ, which is then reacted with ammonia (B1221849) to yield the amide.
Following the formation of 2,6-Difluoro-4-methoxybenzamide, the nitrile is obtained through a dehydration reaction. A variety of dehydrating agents can be employed for this transformation.
An alternative route from the carboxylic acid derivative involves the isolation of the acyl chloride, 2,6-Difluoro-4-methoxybenzoyl chloride, which is then converted to the nitrile.
A documented method for the synthesis of 2,6-Difluoro-4-methoxybenzonitrile involves the treatment of the corresponding primary amide with thionyl chloride in dimethylformamide (DMF). In this procedure, a solution of thionyl chloride in dry DMF is added to a solution of 2,6-Difluoro-4-methoxybenzamide in dry DMF at room temperature. The reaction mixture is typically stirred overnight. The product is then isolated by pouring the mixture into ice-water and extracting with an organic solvent like ether. The combined organic extracts are washed and dried, and the solvent is removed to yield the desired nitrile. sigmaaldrich.com
Table 1: Synthesis of this compound from its Amide
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Outcome |
| 2,6-Difluoro-4-methoxybenzamide | Thionyl chloride | DMF | Room Temperature | Overnight | This compound |
Nitrile Formation from 2,6-Difluoro-4-methoxybenzoyl Chloride
Pathways from Aromatic Precursors
Another synthetic approach starts with a less functionalized aromatic precursor, such as 3,5-Difluoroanisole, and builds the desired functionality onto the aromatic ring.
The synthesis of this compound can be envisioned starting from 3,5-Difluoroanisole. This would involve the introduction of a one-carbon unit at the 4-position, which is then converted to the nitrile functionality.
A potential, though not explicitly documented, pathway involves the initial carboxylation of 3,5-Difluoroanisole to form 2,6-Difluoro-4-methoxybenzoic acid. This could potentially be achieved through ortho-lithiation of the anisole (B1667542) followed by quenching with carbon dioxide. However, the regioselectivity of such a reaction would need to be carefully controlled.
A more plausible route involves the formylation of 3,5-Difluoroanisole to produce 2,6-Difluoro-4-methoxybenzaldehyde. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and DMF to formylate electron-rich aromatic rings, is a suitable method for this transformation. organic-chemistry.orgwikipedia.org The electron-donating methoxy (B1213986) group and the ortho,para-directing fluorine atoms would favor formylation at the position para to the methoxy group.
Once the aldehyde is obtained, it can be converted to the nitrile through a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) to form the corresponding aldoxime, 2,6-Difluoro-4-methoxybenzaldehyde oxime. Subsequently, the oxime is dehydrated to yield the nitrile. A variety of reagents can be used for this dehydration, including thionyl chloride. google.com
Table 2: Plausible Synthesis of this compound from 3,5-Difluoroanisole
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 3,5-Difluoroanisole | POCl₃, DMF (Vilsmeier-Haack) | 2,6-Difluoro-4-methoxybenzaldehyde |
| 2 | 2,6-Difluoro-4-methoxybenzaldehyde | Hydroxylamine | 2,6-Difluoro-4-methoxybenzaldehyde oxime |
| 3 | 2,6-Difluoro-4-methoxybenzaldehyde oxime | Thionyl chloride | This compound |
Derivatization of 3,5-Difluoroanisole
Specialized Synthetic Strategies
The synthesis of this compound and its precursors involves a variety of sophisticated chemical strategies. These methods are designed to efficiently introduce the required functional groups—fluorine, methoxy, and nitrile—onto the benzene (B151609) ring. Specialized strategies, including one-pot reactions, chemoenzymatic processes, and advanced fluorination techniques, offer advantages in terms of yield, selectivity, and environmental impact.
One-Pot Methods for Related Methoxybenzonitriles
A patented one-pot method details the synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291). google.com This process involves an initial oximation of the aldehyde with a hydroxylamine compound (such as hydroxylamine hydrochloride) in an organic solvent to form the intermediate 4-methoxybenzaldehyde oxime. google.com Subsequently, a dehydrating agent is introduced to the same reaction vessel, converting the oxime directly to 4-methoxybenzonitrile with a reported yield exceeding 80%. google.com This approach avoids the complexities and potential material loss associated with isolating the oxime intermediate. google.com The invention highlights the method's advantages over previous techniques, such as those using expensive raw materials or microwave conditions unsuitable for large-scale industrial production. google.com
Table 1: One-Pot Synthesis of 4-methoxybenzonitrile
| Starting Material | Key Reagents | Intermediate | Final Product | Key Advantage | Reported Yield |
|---|---|---|---|---|---|
| 4-methoxybenzaldehyde | Oximate agent (e.g., hydroxylamine hydrochloride), Dehydrating agent | 4-methoxybenzaldehyde oxime | 4-methoxybenzonitrile | Simplified process, high purity, avoidance of intermediate isolation. google.com | >80% google.com |
While not directly for this compound, similar one-pot strategies are employed for more complex methoxy-substituted nitrile compounds. For instance, the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a sequential multicomponent reaction involving aromatic aldehydes, malononitrile, and 1-tetralone. nih.gov This demonstrates the adaptability of one-pot methodologies for creating structurally diverse nitrile-containing molecules.
Chemoenzymatic Approaches for Nitrile Synthesis
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. This approach is particularly valuable for producing nitriles under mild conditions, avoiding the use of highly toxic reagents like cyanide. bionity.com
A prominent chemoenzymatic strategy for nitrile synthesis begins with aldehydes. rsc.orgresearchgate.net This process typically involves two key enzymatic steps. In a greener cascade process, an aldehyde is first chemically converted to an aldoxime. This intermediate is then subjected to an enzyme, aldoxime dehydratase (Oxd), which catalyzes the dehydration of the aldoxime to the corresponding nitrile. rsc.orgresearchgate.netresearchgate.net This enzymatic step is noted for its efficiency under mild conditions. researchgate.netresearchgate.net To overcome the inhibitory effects of reagents like hydroxylamine on the enzyme, a biphasic system (e.g., n-hexane/water) can be used, allowing for simple phase separation and yielding nitriles with high purity. rsc.org
Table 2: Chemoenzymatic Cascade for Nitrile Synthesis from Aldehydes
| Starting Material | Reaction Type | Key Catalyst/Enzyme | Product | Key Features |
|---|---|---|---|---|
| Aldehydes (Aromatic and Aliphatic) | Two-step chemoenzymatic cascade | Aldoxime Dehydratase (Oxd) | Nitriles | Cyanide-free, mild reaction conditions, can be performed in a biphasic system to improve yield and purity. rsc.orgresearchgate.net |
| Carboxylic Acids | Three-step chemoenzymatic cascade | Carboxylate Reductase (CAR), Aldoxime Dehydratase (Oxd) | Nitriles | Cyanide-free, avoids toxic metals and undesired oxidants. manchester.ac.uk |
Another advanced chemoenzymatic route starts from carboxylic acids. manchester.ac.uk This three-step, one-pot process first uses a carboxylate reductase (CAR) enzyme to reduce the carboxylic acid to an aldehyde. The aldehyde then forms an oxime in situ with hydroxylamine, which is subsequently dehydrated to the nitrile by an aldoxime dehydratase (Oxd). manchester.ac.uk This method successfully produced various nitriles with conversions greater than 80%. manchester.ac.uk These enzymatic and chemoenzymatic approaches represent a significant step towards more sustainable and safer nitrile production. bionity.com
Fluorination Processes for Substituted Benzonitriles
The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of compounds like this compound. This process often requires specialized reagents and conditions due to the high reactivity of fluorine.
Traditional methods for producing fluorobenzonitriles include the halogen exchange reaction (Halex process), where chlorobenzonitriles are treated with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF) or caesium fluoride (CsF), in a polar aprotic solvent. google.com The reaction is typically conducted at elevated temperatures, and the efficiency of the fluorine substitution depends on the specific chlorobenzonitrile used and the reaction conditions. google.com
More modern fluorination strategies focus on direct C-H fluorination, offering a more atom-economical route. Photocatalytic methods have emerged as a powerful tool for this purpose. One such method uses a decatungstate anion and N-fluorobenzenesulfonimide (NFSI) for the direct fluorination of unactivated C-H bonds, showcasing excellent functional group tolerance. brittonsfu.com For benzylic C-H bonds, visible light can activate diarylketone catalysts to selectively abstract a hydrogen atom, which is then replaced by a fluorine atom from a donor like NFSI. organic-chemistry.org
Electrophilic fluorinating agents, often referred to as "N-F" reagents, are also widely used. beilstein-journals.org Agents like Selectfluor (1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate) are effective for the fluorination of a wide range of substrates, including those with benzylic C(sp³)–H bonds. nih.gov The reaction can proceed through a radical mechanism, and its outcome can be influenced by the solvent and other additives. nih.gov For example, the fluorination of phenylacetic acid derivatives with Selectfluor can be directed towards either decarboxylative fluorination or α-fluorination depending on whether the reaction is conducted in aqueous or non-aqueous conditions. nih.gov
Table 3: Modern Fluorination Strategies
| Method | Fluorine Source | Key Catalyst/Reagent | Substrate Type | Key Advantage |
|---|---|---|---|---|
| Halogen Exchange | Alkali Metal Fluoride (e.g., KF, CsF) | Polar aprotic solvent | Chlorobenzonitriles | Established industrial process. google.com |
| Photocatalytic C-H Fluorination | N-fluorobenzenesulfonimide (NFSI) | Decatungstate anion or Diarylketone | Unactivated or Benzylic C-H bonds | High selectivity and functional group tolerance. brittonsfu.comorganic-chemistry.org |
| Electrophilic Fluorination | Selectfluor | - | Benzylic C(sp³)–H bonds, Phenylacetic acid derivatives | Versatile and effective for various substrates; reaction pathway can be tuned. nih.gov |
Industrial Production Scale-Up Considerations
Scaling up the synthesis of a specialty chemical like this compound from the laboratory to an industrial scale involves addressing several critical factors to ensure the process is safe, efficient, cost-effective, and environmentally sustainable.
Key considerations for industrial scale-up include:
Reagent Selection and Safety: The choice of reagents is paramount. There is a significant industrial trend to move away from highly toxic chemicals, such as cyanide salts, which are traditionally used in nitrile synthesis. bionity.com Chemoenzymatic routes that operate under mild, cyanide-free conditions are attractive alternatives, as they enhance worker safety and reduce the environmental burden of waste treatment. bionity.comrsc.org Similarly, while elemental fluorine is highly effective, its extreme reactivity and toxicity make N-F reagents like NFSI or Selectfluor more manageable and safer options for large-scale fluorinations. beilstein-journals.org
Reaction Conditions: The transition from lab-scale to industrial production requires robust reaction conditions. Methods that work at or near ambient temperature and pressure are preferred as they require less energy and simpler, less expensive equipment compared to high-temperature or high-pressure processes. bionity.com For example, chemoenzymatic reactions often proceed at room temperature. bionity.com
Catalyst Efficiency and Recovery: The cost and lifecycle of catalysts are crucial. In chemoenzymatic synthesis, the stability and reusability of the enzymes are important economic drivers. rsc.org In other catalytic processes, such as photocatalytic fluorination, the efficiency and recovery of the catalyst are key to making the process economically viable.
Yield and Purity: High product yield and purity are essential for minimizing downstream processing costs. Methods like the one-pot synthesis of 4-methoxybenzonitrile, which report high yields and product purity, are advantageous for industrial application. google.com The use of biphasic systems in chemoenzymatic synthesis can also facilitate product purification and increase final purity. rsc.org
Ultimately, the industrial synthesis of this compound would likely involve a multi-step process where each step is optimized based on these considerations, balancing chemical efficiency with economic and environmental constraints.
Chemical Transformations and Reaction Mechanisms Involving 2,6 Difluoro 4 Methoxybenzonitrile
Reactions of the Nitrile Group
The nitrile functional group in 2,6-difluoro-4-methoxybenzonitrile can undergo several characteristic transformations, including hydrolysis to carboxylic acid derivatives and reduction to an amine.
Hydrolysis to Carboxylic Acid Derivatives
Under high-temperature liquid water conditions, the hydrolysis of 2,6-difluorobenzonitrile (B137791) proceeds through an intermediate, 2,6-difluorobenzamide, to ultimately yield 2,6-difluorobenzoic acid znaturforsch.com. It is expected that this compound would undergo a similar transformation to produce 2,6-difluoro-4-methoxybenzoic acid. The reaction likely proceeds via a two-step mechanism involving the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.
Table 1: Postulated Hydrolysis of this compound
| Reactant | Product | Intermediate |
|---|
This postulated reaction is based on the known hydrolysis of 2,6-difluorobenzonitrile.
Reduction to Amine Functionalities
The reduction of nitriles provides a direct route to primary amines. A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and other hydride reagents. While a specific protocol for the reduction of this compound to (2,6-difluoro-4-methoxyphenyl)methanamine is not detailed in the available literature, the reaction is chemically feasible and can be illustrated by general methods for nitrile reduction.
For instance, the reduction of substituted benzonitriles is often achieved using a palladium catalyst with a hydrogen source. A general procedure for a similar transformation, the synthesis of 4-methoxybenzylamine (B45378) from 4-methoxybenzaldehyde (B44291) via reductive amination, involves the use of a palladium catalyst and a hydrogen balloon orgsyn.org. A direct reduction of this compound would likely proceed under similar catalytic hydrogenation conditions or by using a strong hydride reducing agent.
Table 2: Plausible Reduction of this compound
| Reactant | Product | Potential Reagents |
|---|
This plausible reaction is based on general methods for nitrile reduction.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAᵣ) due to the electron-withdrawing nature of the fluorine atoms and the nitrile group. This allows for the introduction of various substituents onto the aromatic ring.
Substitution of Fluorine Atoms with Heterocycles
The activated fluorine atoms of this compound can be displaced by nucleophilic heterocyclic compounds. This provides a valuable method for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
While specific examples of the reaction of this compound with pyridyl, thiazolyl, and pyrazolyl moieties are not extensively documented, the feasibility of such reactions is supported by studies on similar fluorinated aromatic compounds. For example, the nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) has been reported, demonstrating that such transformations are possible nih.gov.
The general mechanism for these reactions involves the attack of the heterocyclic nucleophile on the carbon atom bearing a fluorine atom, followed by the elimination of the fluoride (B91410) ion. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile and facilitate the reaction.
Table 3: Representative Nucleophilic Aromatic Substitution with Heterocycles
| Fluorinated Substrate Analogue | Nucleophile | Product Type |
|---|
This table illustrates the feasibility of nucleophilic aromatic substitution on a related compound.
Formation of 2-Amino-6-fluoro-4-methoxybenzonitrile (B3274100) via Ammonia (B1221849) Substitution
A well-documented reaction of this compound is its reaction with ammonia to form 2-amino-6-fluoro-4-methoxybenzonitrile. This reaction is a classic example of nucleophilic aromatic substitution where one of the fluorine atoms is displaced by an amino group.
In a typical procedure, a solution of this compound in a solvent such as dimethyl sulfoxide (B87167) (DMSO) is treated with ammonia. The reaction mixture is then heated to drive the substitution. After the reaction is complete, the product is isolated by extraction and purified by chromatography, affording the desired 2-amino-6-fluoro-4-methoxybenzonitrile in high yield researchgate.net.
Table 4: Synthesis of 2-Amino-6-fluoro-4-methoxybenzonitrile
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
|---|
Demethylation Reactions
Demethylation is a crucial transformation of this compound, primarily to unmask a hydroxyl group, which can then be used in further synthetic steps.
Conversion to 2,6-Difluoro-4-hydroxybenzonitrile (B48942)
The conversion of this compound to 2,6-Difluoro-4-hydroxybenzonitrile is a key demethylation reaction. A documented method for this transformation involves heating a mixture of the starting material with aluminium chloride and sodium chloride.
A specific laboratory-scale synthesis involves heating a finely powdered mixture of this compound, aluminium chloride, and sodium chloride to 180°C for one hour. organic-chemistry.org Following the reaction, the product is worked up using an acid-base extraction to isolate the desired 2,6-Difluoro-4-hydroxybenzonitrile, also known as 4-Cyano-3,5-difluorophenol. organic-chemistry.orgyoutube.com
Reaction Conditions for Demethylation
| Parameter | Value |
|---|---|
| Starting Material | This compound |
| Reagents | Aluminium chloride, Sodium chloride |
| Temperature | 180°C |
| Reaction Time | 1 hour |
| Product | 2,6-Difluoro-4-hydroxybenzonitrile |
While effective at the lab scale, scaling up the demethylation of aryl methyl ethers like this compound presents several challenges. The use of strong Lewis acids such as aluminum chloride or boron tribromide at high temperatures is common but can be problematic on an industrial scale. organic-chemistry.orgnih.gov
General challenges associated with scaling up aryl methyl ether demethylation include:
Harsh Reagents : Strong acids and Lewis acids are corrosive and can require specialized equipment, increasing capital costs. nih.gov The handling of moisture-sensitive and reactive reagents like BBr3, which is often back-ordered from suppliers, adds logistical complexity. nih.gov
High Temperatures : The high reaction temperatures (e.g., 180°C) demand significant energy input and robust temperature control to prevent side reactions and ensure safety, especially during exothermic events. organic-chemistry.orgnih.gov
Waste Management : The use of stoichiometric amounts of reagents like aluminum chloride generates significant amounts of waste, which requires neutralization and disposal, adding to the process's environmental impact and cost. organic-chemistry.org
Selectivity : In more complex molecules, harsh demethylation conditions can lead to the cleavage of other sensitive functional groups or undesired side reactions. libretexts.orgkochi-tech.ac.jp While this compound is relatively simple, the principle remains a key consideration in process development.
Alternative methods using reagents like lithium chloride in dimethylformamide (DMF) or biocatalytic approaches are being explored to mitigate these issues, though they come with their own sets of challenges, such as solvent decomposition at high temperatures or the need for specific enzyme compatibility. kochi-tech.ac.jpdntb.gov.ua
Coupling Reactions
This compound serves as a potential building block in the synthesis of more complex molecules, particularly biaryls, through cross-coupling reactions.
Application in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl structures. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org
While direct examples citing this compound as a substrate in Suzuki-Miyaura reactions are not prevalent in readily available literature, its structure is amenable to such transformations. For it to act as the electrophilic partner, it would typically require conversion to an aryl halide (e.g., by replacing a different functional group with bromine or iodine) or activation of the C-O bond of the methoxy (B1213986) group, though the latter is less common for this specific reaction.
The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. libretexts.org
The synthesis of biaryls is of significant interest as these structural motifs are present in many pharmaceuticals, agrochemicals, and materials. rsc.org The functional groups on this compound (fluoro, methoxy, nitrile) would be generally tolerant of the mild conditions often employed in Suzuki-Miyaura reactions, making its derivatives valuable precursors. nih.gov
Key Components of a Typical Suzuki-Miyaura Reaction
| Component | Function | Example |
|---|---|---|
| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., XPhos) |
| Electrophile | Aryl or vinyl halide/triflate | Aryl Bromide |
| Nucleophile | Organoboron reagent | Phenylboronic acid |
| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants | Dioxane, Toluene, DMF |
General Reaction Principles
The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its substituents.
Substitution Reactions on Aromatic Rings
Methoxy Group (-OCH₃) : The methoxy group at position 4 is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.
Fluoro Groups (-F) : The fluorine atoms at positions 2 and 6 are deactivating due to their strong inductive electron-withdrawing effect. However, like other halogens, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion).
Nitrile Group (-CN) : The nitrile group is a strong deactivating group and a meta-director due to both inductive and resonance electron-withdrawing effects. However, in this specific molecule, the nitrile group is attached to the ring, and its influence is considered alongside the other substituents.
Considering the combined effects on this compound for a potential EAS reaction:
The methoxy group strongly activates the positions ortho to it (positions 3 and 5).
The most activated positions on the ring are C3 and C5, as they are ortho to the strongly activating methoxy group. Therefore, electrophilic substitution would be expected to occur at these positions. The strong deactivating nature of the two fluorine atoms and the nitrile group makes the ring less reactive than anisole (B1667542) itself.
Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OCH₃ | 4 | Activating (Resonance) | Ortho, Para |
| -F | 2, 6 | Deactivating (Inductive) | Ortho, Para |
Oxidation and Reduction of Functional Groups
The functional groups of this compound can undergo various oxidation and reduction reactions, leading to a range of valuable chemical intermediates.
Reduction of the Nitrile Group
The nitrile group is a versatile functional group that can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org
Reduction to a Primary Amine: Catalytic hydrogenation is a common and economical method for the reduction of nitriles to primary amines. wikipedia.org For nitriles with a similar substitution pattern, such as 2,6-difluorobenzonitrile, catalytic hydrogenation over a palladium on carbon catalyst in the presence of a strong acid like hydrochloric acid can effectively produce the corresponding benzylamine. prepchem.com This method involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond. wikipedia.org Other reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for this transformation, proceeding through nucleophilic hydride attack on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org
| Starting Material | Reagents and Conditions | Product | Reference |
| 2,6-Difluorobenzonitrile | 5% Pd/C, H₂ (20 psi), conc. HCl, Ethanol, RT, 48h | 2,6-Difluorobenzylamine hydrochloride | prepchem.com |
Partial Reduction to an Aldehyde: The partial reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that deliver a single hydride equivalent to the nitrile. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. libretexts.orgyoutube.comunacademy.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate which is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orglibretexts.org
| Transformation | Reagent(s) | Product Type | Reference(s) |
| Full Reduction | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | Primary Amine | wikipedia.orglibretexts.org |
| Partial Reduction | DIBAL-H, then H₂O | Aldehyde | wikipedia.orglibretexts.orgyoutube.comunacademy.com |
Transformations of the Methoxy Group
The methoxy group on the aromatic ring can be cleaved to form a hydroxyl group, a process known as demethylation. This transformation is essentially a reduction of the ether to an alcohol.
Demethylation to a Phenol: A documented method for the demethylation of this compound involves heating the compound with a mixture of aluminum chloride (a Lewis acid) and sodium chloride. prepchem.com This process leads to the formation of 2,6-Difluoro-4-hydroxybenzonitrile. The strong Lewis acid coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl-oxygen bond.
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound | Aluminum chloride, Sodium chloride, 180°C | 2,6-Difluoro-4-hydroxybenzonitrile | prepchem.com |
The presence of electron-withdrawing fluorine atoms can influence the reactivity of the nitrile group. Research has shown that fluoro-substituents can enhance the electrophilic character of the nitrile carbon, potentially increasing its reactivity in certain reactions. researchgate.net This electronic effect is an important consideration in the chemical transformations of this compound.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Building Block for Complex Molecules
2,6-Difluoro-4-methoxybenzonitrile serves as a versatile starting material for the synthesis of more complex molecules due to its array of functional groups that can undergo various chemical transformations. The presence of the nitrile group, the methoxy (B1213986) group, and the fluorine-substituted benzene (B151609) ring allows for a range of reactions, including nucleophilic substitution, hydrolysis, and cyclization, making it a key intermediate in the development of new functional molecules.
The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine, or participate in cycloaddition reactions. The methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized. The fluorine atoms can activate the benzene ring for nucleophilic aromatic substitution or be retained in the final product to modulate its physicochemical and biological properties. This multifunctionality makes this compound a valuable component in the toolbox of synthetic organic chemists for creating diverse and complex molecular architectures.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. This compound has proven to be a valuable precursor for the synthesis of several important classes of these compounds.
Precursor for Substituted 2-Amino-4-quinazolinones
Substituted 2-amino-4-quinazolinones are a class of compounds with a wide range of biological activities. The synthesis of these heterocycles can be achieved from 2-aminobenzonitriles. While direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic route involves the hydrolysis of the nitrile group to an amide or carboxylic acid, followed by further manipulations and cyclization. A general approach to quinazolinone synthesis involves the reaction of anthranilic acid derivatives with a nitrogen source. The conversion of a benzonitrile (B105546) to the corresponding anthranilic acid is a known chemical transformation.
A common method for the synthesis of 2-aminoquinazoline (B112073) derivatives involves the acid-mediated annulation of N-benzyl cyanamides with 2-amino aryl ketones or the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, which can produce high yields of the desired products mdpi.com. Another green chemistry approach describes the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from substituted 2-aminobenzonitriles and hydrazine (B178648) monohydrate under microwave irradiation mdpi.com.
Intermediacy in Indazole Arylsulfonamide Synthesis
Research has demonstrated the role of this compound's structural analogs in the synthesis of indazole arylsulfonamides, which are of interest as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). In a synthetic scheme, a related compound, 2,3-difluoro-6-methoxybenzonitrile, is treated with hydrazine hydrate (B1144303) to form an indazole intermediate. This indazole is then further elaborated through alkylation and reaction with a sulfonyl chloride to yield the final indazole arylsulfonamide.
Development of Dihydroquinazolinone-3-carboxamides
Recent studies in antimalarial drug discovery have highlighted the use of this compound in the synthesis of dihydroquinazolinone-3-carboxamides that target the Plasmodium falciparum ATP4 (PfATP4) protein. In one synthetic route, this compound is reacted with ammonia (B1221849) in a sealed tube at elevated temperatures. This reaction results in the formation of a key intermediate which is then further processed to generate a range of dihydroquinazolinone-3-carboxamide analogs. The optimization of this class of compounds has led to the identification of potent antimalarial agents.
Development of Biologically Active Compounds
The structural motifs derived from this compound are integral to the development of various biologically active compounds, particularly in the pharmaceutical sector.
Research in Pharmaceutical Intermediate Development
This compound is recognized as a key pharmaceutical intermediate. Its utility stems from its capacity to be transformed into a variety of more complex structures that form the core of potential drug candidates. The fluorinated and methoxy-substituted phenyl ring is a common feature in many modern pharmaceuticals, where the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The nitrile group provides a handle for introducing other functionalities or for constructing heterocyclic rings, as seen in the examples above. The development of efficient and scalable synthetic routes to compounds like 2,6-dichloro-3-fluorobenzonitrile, a related useful pharmaceutical intermediate, underscores the industrial importance of such substituted benzonitriles nih.gov.
Contributions to Antimalarial Drug Discovery
The search for new and effective antimalarial drugs is a critical area of medicinal chemistry, driven by the emergence of drug-resistant strains of the malaria parasite. While direct evidence of this compound being a key intermediate in the synthesis of currently approved antimalarial drugs is not prominent in publicly available literature, its structural motifs are relevant to this field of research. Fluorinated aromatic compounds are known to play a significant role in drug design, often enhancing metabolic stability and binding affinity.
Research in antimalarial drug discovery has explored a wide range of heterocyclic and aromatic compounds. For instance, quinoline (B57606) derivatives are a well-known class of antimalarials, and their synthesis often involves multi-step processes where various substituted aromatic precursors are required. A patent for the preparation of antimalarial drugs describes the synthesis of quinoline derivatives like 8-(4-amino-1-methylbutylamino)-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline, highlighting the importance of substituted aromatic precursors in building the final complex molecule google.com. Although this patent does not specifically name this compound as a starting material, the presence of a substituted methoxy-benzene structure is a key component of the final antimalarial compound.
Investigational Use in CCR4 Antagonist Development
Chemokine receptor 4 (CCR4) is a protein that has been implicated in inflammatory and immunological diseases, as well as in some cancers, making it a target for drug development. Antagonists of CCR4 can inhibit the signaling pathways associated with these conditions. The development of small molecule CCR4 antagonists is an active area of research.
While a direct synthetic route starting from this compound to a specific, named CCR4 antagonist is not explicitly detailed in the available literature, the compound's structure is relevant to the synthesis of such molecules. A patent application for CCR4 antagonists discloses a broad range of compounds with potential therapeutic activity google.com. The synthesis of these complex molecules often relies on the availability of specifically substituted aromatic building blocks.
The 2,6-difluoro substitution pattern is of particular interest in medicinal chemistry as it can confer desirable properties to a drug candidate, such as increased metabolic stability and enhanced binding to the target protein. The methoxy and nitrile groups on the benzonitrile ring offer versatile points for chemical modification, allowing for the construction of the larger and more complex structures typical of CCR4 antagonists.
Potential in Agrochemical Synthesis
The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is essential for modern agriculture. Fluorinated compounds are increasingly used in agrochemical design due to their enhanced efficacy and metabolic stability. Benzonitrile derivatives, in particular, are known intermediates in the synthesis of various pesticides.
While specific examples of agrochemicals synthesized directly from this compound are not readily found in the literature, the compound's structural features suggest its potential as a valuable intermediate. For instance, a patent for a production process of 2-ethoxy-4,6-difluoropyrimidine, an important intermediate for triazolopyrimidine sulfonamide herbicides, highlights the importance of difluorinated aromatic structures in this class of agrochemicals google.com.
The synthesis of 2,6-difluoroaniline (B139000) from 1-chloro-3,5-difluorobenzene (B74746) involves chlorination, nitration, and reduction steps, indicating the complex synthetic pathways that can be employed to create functionalized difluoro-aromatic compounds for further use google.com. Similarly, this compound could potentially be converted into a variety of other functionalized difluoro-aromatic intermediates suitable for agrochemical synthesis.
Materials Science Applications (Indirect/Related)
In the field of materials science, the unique properties of fluorinated organic compounds are harnessed for the development of advanced materials, including liquid crystals and organic electronics.
Relevance to Liquid Crystal Precursors
Liquid crystals are materials that exhibit properties between those of conventional liquids and those of solid crystals. They are widely used in display technologies, such as those found in televisions, computer monitors, and smartphones. The performance of liquid crystal displays (LCDs) is highly dependent on the chemical structure of the liquid crystal molecules.
Difluorobenzonitrile derivatives are a known class of compounds used in liquid crystal compositions. A European patent describes difluorobenzonitrile derivatives that are used as components of liquid crystal materials google.com. These compounds are noted for their ability to improve the properties of liquid crystal mixtures, such as the dielectric anisotropy and the response voltage. While the patent does not explicitly describe the synthesis of these liquid crystal molecules from this compound, it underscores the importance of the difluorobenzonitrile moiety in liquid crystal applications.
Furthermore, a Japanese patent discloses 4,6-difluorodibenzothiophene derivatives for use in liquid-crystalline media, indicating the broader utility of difluorinated aromatic structures in this field google.com. The synthesis of such complex molecules often starts from smaller, functionalized aromatic precursors. The this compound molecule, with its reactive nitrile group and stabilizing fluorine atoms, represents a potential starting point for the synthesis of novel liquid crystal compounds.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| CAS Number | 123843-66-3 |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | this compound |
Table 2: Synthetic Precursors and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Role/Application |
|---|---|---|---|
| 2,6-Difluoro-4-hydroxybenzonitrile (B48942) | 2778774-27-2 | C₇H₃F₂NO | Related benzonitrile derivative researchgate.net |
| 1-Chloro-3,5-difluorobenzene | 2267-25-6 | C₆H₃ClF₂ | Precursor for 2,6-difluoroaniline google.com |
| 2-Ethoxy-4,6-difluoropyrimidine | Not Available | C₆H₆F₂N₂O | Intermediate for herbicides google.com |
Spectroscopic Characterization Methodologies and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms.
Both ¹H and ¹³C NMR spectroscopy are instrumental in validating the structure of 2,6-Difluoro-4-methoxybenzonitrile.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons, situated on the benzene (B151609) ring, would exhibit complex splitting patterns due to coupling with adjacent fluorine atoms. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The integration of these signals would confirm the ratio of different types of protons in the molecule.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon atom of the nitrile group, the carbons of the benzene ring, and the carbon of the methoxy group. The carbons directly bonded to fluorine atoms will show characteristic splitting (C-F coupling), which is a key indicator for confirming the positions of the fluorine substituents. For instance, in related fluorinated benzonitrile (B105546) compounds, the carbon atoms directly attached to fluorine exhibit significant coupling constants. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.9 | Doublet of doublets | 2H | Aromatic protons (H-3, H-5) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~160 (d) | C-F |
| ~115 (t) | C-H |
| ~117 | C-CN |
| ~95 (d) | C-OCH₃ |
| ~165 | C-CN |
| ~56 | -OCH₃ |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This technique is highly effective for the analysis of this compound, providing crucial data for its structural validation. nih.gov In an LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities. The purified compound then enters the mass spectrometer, where it is ionized.
The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (169.13 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₈H₅F₂NO). rsc.org The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecular ion, can also offer further structural information. For example, the loss of a methyl group (-CH₃) or a cyano group (-CN) would produce characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
| 154 | [M - CH₃]⁺ |
| 143 | [M - CN]⁺ |
Note: Fragmentation patterns are predictive and can be influenced by the ionization method used.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Laser Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FTIR spectrum of this compound would display absorption bands corresponding to the various functional groups in the molecule. thermofisher.com Key expected absorptions include:
C≡N stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹, characteristic of the nitrile group.
C-F stretch: Strong absorption bands in the region of 1200-1300 cm⁻¹, indicative of the carbon-fluorine bonds.
C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage, typically appearing in the 1250-1000 cm⁻¹ region.
Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the benzene ring.
C-H stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methoxy group around 2850-2960 cm⁻¹.
Laser Raman spectroscopy provides complementary information to FTIR. chemicalbook.com While FTIR is based on the absorption of infrared radiation, Raman spectroscopy measures the scattering of light. For this compound, the Raman spectrum would also show characteristic peaks for the nitrile and aromatic ring vibrations. The C≡N stretching vibration, which is strong in the IR, is also expected to be a prominent feature in the Raman spectrum. The symmetric vibrations of the benzene ring often give rise to strong Raman signals.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| C≡N (Nitrile) | 2230-2240 (strong, sharp) | 2230-2240 (strong) |
| C-F (Fluoro) | 1200-1300 (strong) | Variable |
| C-O-C (Ether) | 1250-1000 (strong) | Variable |
| Aromatic C=C | 1600-1450 (multiple bands) | 1600-1450 (strong) |
| Aromatic C-H | >3000 | >3000 |
| Aliphatic C-H (Methoxy) | 2850-2960 | 2850-2960 |
Electronic Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide information about the molecule's conjugated π-electron system and the influence of substituents on its electronic structure.
Photoacoustic spectroscopy (PAS) is a technique that measures the absorption of electromagnetic radiation by detecting the sound waves generated when the absorbed energy is converted into heat. researchgate.net This method is particularly useful for analyzing samples that are difficult to measure with conventional transmission or reflection spectroscopy, such as opaque or highly scattering materials.
In the context of benzonitrile derivatives, PAS can be employed to study electronic transitions. When a molecule absorbs light and transitions to an excited electronic state, it can relax through non-radiative pathways, releasing heat. This heat causes the surrounding gas to expand and contract periodically (if the light source is modulated), generating an acoustic wave that is detected by a sensitive microphone. The intensity of the photoacoustic signal is proportional to the amount of light absorbed.
While specific PAS studies on this compound are not prevalent, the technique has been applied to the study of other aromatic compounds for detecting pollutant gases and hazardous chemical vapors. researchgate.netresearchgate.net The development of quantum cascade lasers as tunable mid-IR sources has enhanced the capabilities of PAS for monitoring trace amounts of various molecular species. researchgate.net For related benzonitrile compounds, PAS could provide insights into their electronic absorption properties, complementing data from other spectroscopic methods.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions in conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy orbitals (π* orbitals).
The UV-Vis spectrum of a substituted benzene derivative is characterized by absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of the substituents on the aromatic ring.
For this compound, the substituents would have the following effects:
Methoxy Group (-OCH₃): This is an electron-donating group (auxochrome) which tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity. This is due to the interaction of the oxygen lone pair electrons with the π-system of the ring.
Nitrile Group (-C≡N): This is an electron-withdrawing group that can also influence the electronic transitions.
Studies on other substituted benzenes have shown that electron-donating groups cause bathochromic shifts, while electron-withdrawing groups can lead to hypsochromic (blue) shifts. ijermt.org The interplay of these effects in this compound would determine the final positions of its absorption maxima. For example, in a series of cholesterol-based trimers with a 2,3,4-trihydroxy benzonitrile core, the molecules exhibited an absorption peak around 251–252 nm. tandfonline.com
The table below shows typical UV-Vis absorption data for related benzonitrile compounds in a solvent like chloroform (B151607) or dichloromethane.
| Compound | λmax (nm) | Transition Type | Reference |
| Benzonitrile | ~224, 273 | π → π | nist.gov |
| 4-Methoxybenzonitrile (B7767037) | ~245 | π → π | nih.gov |
| Heteropentacene derivatives | ~355 | π → π | researchgate.net |
| Benzonitrile-cholesterol trimers | 251-252 | π → π | tandfonline.com |
These values are for related compounds and serve as a reference; the actual λmax for this compound would need to be determined experimentally.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.
While a specific crystal structure for this compound may not be widely published, extensive crystallographic data exists for a vast number of related benzonitrile derivatives. nih.govnih.gov Analysis of these structures provides valuable insights into the expected molecular geometry and packing in the solid state.
Studies on difluorobenzonitrile derivatives, for instance, reveal how the fluorine substituents influence the bond angles of the phenyl ring. nih.gov In 4-amino-3,5-difluorobenzonitrile, the presence of fluorine atoms in the ortho positions to the amino group leads to a distortion of the bond angles. nih.gov The crystal packing of such molecules is often governed by a combination of hydrogen bonds (if suitable functional groups are present), π-π stacking interactions, and other short contacts. nih.gov
The conformation of the methoxy group relative to the benzene ring is another important structural feature. In the crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile, the molecule's conformation is stabilized by various intermolecular interactions, including π-π stacking. nih.gov
The table below summarizes key crystallographic parameters for some related benzonitrile derivatives.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 4-Amino-3,5-difluorobenzonitrile | Monoclinic | P2₁/c | N-H···N, N-H···F hydrogen bonds, π-stacking | nih.gov |
| 2-Methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P2₁2₁2₁ | π-π stacking, H···X contacts | nih.gov |
| Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Monoclinic | P2₁/n | Stacking interactions | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 2,6-Difluoro-4-methoxybenzonitrile, methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Ab Initio Hartree-Fock (HF) are utilized to model its electronic characteristics.
Density Functional Theory (DFT) for Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mpg.de It is based on the principle that the properties of a molecule can be determined from its electron density. mpg.de DFT calculations provide insights into the molecular geometry, orbital energies, and other electronic properties of this compound. These calculations are instrumental in understanding the distribution of electrons within the molecule and how this influences its chemical behavior. The accuracy of DFT predictions depends on the choice of the exchange-correlation functional, with hybrid functionals often providing a good balance of accuracy and computational cost. mpg.de
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. aps.orgrsc.org This method is crucial for understanding how this compound interacts with light. aps.org TD-DFT calculations can determine the energies of electronic transitions, which correspond to the absorption peaks observed in experimental UV-Vis spectra. ekb.egresearchgate.net The agreement between theoretical TD-DFT spectra and experimental data is often quite good, providing a powerful tool for interpreting spectral features. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide further understanding of the physical and chemical properties of this compound.
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. nih.gov It is an important parameter in ion mobility spectrometry, which separates ions based on their size, shape, and charge. nih.gov For this compound, predicted CCS values can be calculated using computational models. These predictions are valuable for identifying the compound in complex mixtures when analyzed by techniques like ion mobility-mass spectrometry. rsc.org The predicted CCS values for various adducts of this compound have been calculated using the CCSbase model. uni.lu
Below is an interactive table of the predicted collision cross section (CCS) values for different adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.04120 | 125.8 |
| [M+Na]⁺ | 192.02314 | 138.1 |
| [M-H]⁻ | 168.02664 | 127.5 |
| [M+NH₄]⁺ | 187.06774 | 144.8 |
| [M+K]⁺ | 207.99708 | 135.4 |
| [M+H-H₂O]⁺ | 152.03118 | 112.8 |
| [M+HCOO]⁻ | 214.03212 | 145.5 |
| [M+CH₃COO]⁻ | 228.04777 | 192.8 |
| [M+Na-2H]⁻ | 190.00859 | 131.3 |
| [M]⁺ | 169.03337 | 120.6 |
| [M]⁻ | 169.03447 | 120.6 |
| m/z: mass to charge ratio of the adduct. Data sourced from PubChemLite. uni.lu |
Molecular Electrostatic Potential (MEP) Studies (on related compounds)
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov These maps are useful for predicting sites for electrophilic and nucleophilic attack. ajchem-a.com For instance, in related compounds, MEP analysis has shown that negative potential regions are often localized over electronegative atoms like oxygen and nitrogen, while positive potential regions are found around hydrogen atoms. nih.gov This information helps in understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com
Mechanistic Insights from Theoretical Studies
Theoretical and computational chemistry studies offer a powerful lens through which to understand the intricate mechanistic details of chemical compounds at a molecular level. For this compound, while specific comprehensive theoretical studies are not widely available in public literature, the behavior of this molecule can be inferred from computational analyses of structurally related compounds. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of such molecules. For instance, studies on related nicotinonitrile derivatives have employed DFT to elucidate geometric optimization and molecular reactivity descriptors, providing a framework for understanding similar benzonitrile (B105546) compounds. nih.gov
Photoinduced Electron Transfer Processes (on related compounds)
Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule following the absorption of light. wikipedia.org This process generates a charge-separated state, which is a key step in many chemical and biological phenomena, including photosynthesis and the operation of various electronic devices. wikipedia.orgyoutube.com The general mechanism involves the excitation of a molecule by a photon, which elevates an electron from a ground state orbital to a higher energy orbital. This excited molecule can then act as a potent oxidizing or reducing agent. wikipedia.org
In the context of aromatic nitriles, the principles of PET are highly relevant. For example, in systems involving cyanopyrene as an acceptor and trimethoxybenzene as a donor, photoinduced electron transfer has been demonstrated. youtube.com The feasibility and dynamics of PET are influenced by the oxidation and reduction potentials of the donor and acceptor, respectively, as well as the energy of the absorbed light. youtube.com
Theoretical studies on porphyrin-based systems, which are complex aromatic structures, have shown that electron transfer dynamics can be meticulously studied using time-resolved fluorescence and transient absorption spectroscopy. These experimental techniques, often complemented by computational modeling, reveal that PET can occur on timescales ranging from picoseconds to hundreds of picoseconds, depending on the specific donor-acceptor pairing and the medium. rsc.org For instance, systematic studies on the fluorescence quenching of an acceptor by various donors have delineated different regimes of electron transfer, including diffusion-controlled and ultrafast intrinsic electron transfer. rsc.org
Furthermore, computational investigations into dynamic molecular systems, such as butterfly-type bis(porphyrin)terpyridines, have demonstrated that PET processes can be switched or modulated by external stimuli like the coordination of metal ions. This coordination can change the geometry of the molecule, which in turn affects the efficiency of the electron transfer process. nih.gov
Role of Cyano Group in Electronic Structures and Optical Properties (on related compounds)
The cyano (-C≡N) group is a strong electron-withdrawing group that significantly influences the electronic structure and, consequently, the optical properties of aromatic compounds. quora.com Its presence can lead to substantial changes in the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational studies, often employing DFT, have consistently shown that the introduction of a cyano group to an aromatic ring system tends to lower the energy of both the HOMO and LUMO levels. eujournal.org However, the effect is typically more pronounced on the LUMO, leading to a reduction in the HOMO-LUMO energy gap. eujournal.org A smaller energy gap means that less energy is required to excite an electron from the ground state, which can affect the optical properties of the molecule, such as its absorption and emission spectra. eujournal.org
For example, a theoretical study on the effect of cyano substitution on the azulene (B44059) molecule demonstrated a decrease in the energy gap, which in turn improves the electronic properties of the resulting structures. eujournal.org This modification of the electronic landscape is crucial for the design of organic semiconductor materials used in optoelectronic devices like light-emitting diodes and field-effect transistors. eujournal.orgnih.gov The electron-withdrawing nature of the cyano group makes the aromatic backbone more positive, which can enhance intermolecular interactions and improve the stability of materials under oxidizing conditions. nih.gov
Furthermore, the cyano group's impact on electronic properties has been systematically investigated in polycyclic aromatic hydrocarbons (PAHs). nih.gov By attaching one or more cyano groups to various PAHs, researchers have been able to tune their electronic properties, such as bandgaps, electron affinities, and ionization potentials. nih.gov These studies underscore the utility of the cyano group as a functional moiety for tailoring the characteristics of organic materials for specific applications.
In a study of 2-methoxy-4,6-diphenylnicotinonitrile, DFT calculations provided insights into the global reactivity descriptors. The analysis of frontier molecular orbitals (FMOs), aromaticity, and electron density distributions highlighted potential reactivity hotspots and provided a comprehensive view of the compound's electronic landscape. nih.govmdpi.com Such analyses are foundational for understanding the chemical behavior of related benzonitriles.
Structure Activity Relationship Sar and Mechanistic Elucidation in Derivatives
Impact of Fluorine Substitution on Metabolic Stability
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. annualreviews.orgresearchgate.net This substitution can block metabolically vulnerable sites on a molecule, thereby prolonging its half-life and improving its pharmacokinetic profile. nih.govacs.org
However, the effects of fluorination are not always straightforward. While often increasing metabolic stability, fluorine substitution can also alter a molecule's lipophilicity and its interactions with biological targets. annualreviews.orgtandfonline.com The high electronegativity of fluorine can influence the electronic environment of the entire molecule, potentially affecting receptor binding and enzyme inhibition. tandfonline.com In some cases, the introduction of fluorine can even lead to unexpected metabolic pathways or the formation of reactive metabolites. acs.org
Influence of Methoxy (B1213986) Group Modifications
Modifications to the methoxy group in benzonitrile (B105546) derivatives can significantly impact their biological activity. The methoxy group can influence the molecule's antioxidant properties and its ability to interact with biological targets. mdpi.com The number and position of methoxy and hydroxyl groups on the phenyl ring are crucial in determining the antioxidant capacity of related phenolic compounds. mdpi.com
Research on various benzimidazole (B57391) derivatives has shown that the presence and arrangement of methoxy and hydroxy groups strongly influence their antiproliferative and antibacterial activities. mdpi.comresearchgate.net For example, a derivative with two hydroxy groups and one methoxy group on the phenyl ring demonstrated potent antibacterial activity. mdpi.com This highlights the importance of the electronic and hydrogen-bonding properties of these substituents in mediating biological effects.
In the context of enzyme inhibition, modifications at the methoxy-substituted end of a molecule can alter its efficacy in both positive and negative directions. nih.gov This suggests that the methoxy group plays a key role in the molecule's interaction with the active site of the enzyme.
Positional Isomerism and Substituent Effects on Biological Activity
The arrangement of substituents on the benzene (B151609) ring, known as positional isomerism, is a critical determinant of a molecule's physicochemical properties and biological activity. dergipark.org.trdergipark.org.tr Even though positional isomers have the same molecular formula, their different atomic arrangements can lead to significant variations in their chemical reactivity and biological function. dergipark.org.tr
Studies on various aromatic compounds have demonstrated that the relative positions of substituents can affect everything from the molecule's thermodynamic stability to its quantum chemical reactivity descriptors. dergipark.org.trdergipark.org.tr For example, in a study of aminobenzoic acid isomers, computational analysis revealed differences in their frontier molecular orbitals, indicating varied reactivity. dergipark.org.tr
The position of substituents can also influence a molecule's interaction with biological targets. In a series of pyridine (B92270) derivatives, the location of a chloro substituent was found to be important for topoisomerase inhibitory activity. researchgate.net Similarly, in benzothiazole (B30560) derivatives, substitutions at the 2 and 6-positions were shown to be significant for anticancer potential. nih.gov These findings underscore the importance of precise substituent placement in the design of new therapeutic agents.
Insights from Enzyme Inhibition Studies (on related benzoic acid derivatives)
Benzoic acid derivatives have been the subject of numerous enzyme inhibition studies, providing valuable insights into their mechanism of action. For instance, certain fluorobenzils, which are structurally related to benzoic acid, have been identified as excellent inhibitors of mammalian carboxylesterases (CEs). nih.gov The inhibitory potency of these compounds is thought to be related to the electrophilicity of the carbonyl carbons in the 1,2-dione moiety, which facilitates nucleophilic attack by the catalytic serine residue of the enzyme. nih.gov
Interestingly, while fluorine substitution was hypothesized to increase inhibitory potency by withdrawing electron density, studies showed that it did not dramatically enhance the inhibition of CEs compared to the non-fluorinated parent compound, benzil. nih.gov
In another area, derivatives of 2,6-difluorobenzoic acid have been investigated for their potential to inhibit phosphodiesterases (PDEs), a family of enzymes that regulate cellular signaling. researchgate.net Furthermore, studies on other benzoic acid derivatives have revealed their ability to inhibit enzymes like cholinesterases and β-secretase, which are relevant to Alzheimer's disease. mdpi.com These studies often employ kinetic analysis to determine the mode of inhibition, providing a deeper understanding of the drug-enzyme interaction. mdpi.com
Agonist Development and Insulin (B600854) Response Modulation (on related benzoic acid derivatives)
Certain benzoic acid derivatives have been investigated for their ability to modulate insulin secretion and act as agonists for receptors involved in metabolic regulation. nih.govresearchgate.net For example, intravenous administration of benzoic acid and its analogues in sheep has been shown to increase plasma insulin and glucagon (B607659) concentrations in a dose-dependent manner. nih.gov Structure-activity relationship studies revealed that a single carboxylic acid group is essential for this activity. nih.gov
Furthermore, some benzoic acid derivatives are being explored as agonists for the Takeda G protein-coupled receptor 5 (TGR5), a promising target for type 2 diabetes due to its role in glucose homeostasis and energy expenditure. researchgate.net While many of these potential TGR5 agonists are still in preclinical development, they represent an active area of research for new anti-diabetic therapies. researchgate.net
Studies on derivatives of glibenclamide, a sulfonylurea drug used to treat type 2 diabetes, have shown that the non-sulfonylurea benzoic acid moiety can stimulate insulin release by decreasing the potassium permeability of pancreatic B-cell membranes. nih.gov This indicates that the benzoic acid structure itself can harbor the necessary features for modulating insulin response.
Ligand Binding and Target Interaction Studies (on related compounds)
The interaction of small molecules with their biological targets is fundamental to their therapeutic effect. Ligand binding assays are crucial tools for characterizing these interactions. For instance, fluorescently labeled analogues of GPR3 ligands have been developed to enable real-time binding studies with this orphan G protein-coupled receptor, a potential target for Alzheimer's disease and metabolic disorders. uni-marburg.de
These studies can reveal important details about the binding mode and can even identify allosteric modulation, where the binding of one ligand affects the binding of another at a different site on the receptor. uni-marburg.de The design of such fluorescent probes often involves computational predictions of the ligand's binding pose and the use of linkers of varying lengths and flexibility to optimize the interaction between the fluorophore and the receptor. uni-marburg.de
The development of potent and selective inhibitors often relies on a deep understanding of the structure-activity relationships governing ligand-target interactions. For example, the optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, an anticancer target, demonstrated a strong correlation between their inhibitory potency and their cellular activity. nih.gov
Q & A
Basic: What synthetic routes are commonly employed for 2,6-Difluoro-4-methoxybenzonitrile, and how are reaction conditions optimized?
Methodological Answer:
A key synthesis pathway involves nucleophilic aromatic substitution. For example, 2,6-difluoro-4-hydroxybenzonitrile (precursor) can undergo methoxylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This reaction typically occurs in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce side products . Purity optimization often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
Basic: How is this compound characterized for structural and purity validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm .
- Mass Spectrometry (MS): Molecular ion peak at m/z 169.13 (M⁺) confirms the molecular formula C₈H₅F₂NO .
Advanced: How do electronic effects of fluorine and methoxy groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine atoms deactivate the benzene ring, while the methoxy group (electron-donating) activates the para position. This dichotomy enables selective functionalization:
- Suzuki-Miyaura Coupling: The nitrile group stabilizes intermediates, but fluorine’s electronegativity requires palladium catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) and elevated temperatures (100–120°C) .
- Controlled Hydrolysis: Fluorine’s inductive effect slows hydrolysis of the nitrile to amide or carboxylic acid derivatives, requiring harsh conditions (e.g., H₂SO₄/H₂O at reflux) .
Advanced: What computational methods are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Molecular docking with proteins (e.g., kinases) uses software like AutoDock Vina. The nitrile group often forms hydrogen bonds with catalytic lysine residues, while fluorine enhances binding via hydrophobic interactions .
- DFT Calculations: Gaussian 09 simulations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The methoxy group lowers LUMO energy, facilitating nucleophilic attacks .
- QSAR Models: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., Hammett σ values for fluorine/methoxy) with inhibitory potency .
Basic: How does this compound compare to its structural analogs in stability studies?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 250°C (TGA data), higher than 2,6-dichloro analogs due to fluorine’s smaller atomic radius and stronger C-F bonds .
- Photostability: UV-Vis studies (λ = 290 nm) show <5% degradation after 48 hours under ambient light, unlike hydroxylated analogs prone to oxidation .
- Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes under acidic/basic conditions (e.g., t₁/₂ = 12 hours at pH 2) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Dose-Response Curves: Re-evaluate IC₅₀ values using standardized assays (e.g., kinase inhibition with ATP concentration fixed at 100 μM) .
- Impurity Profiling: LC-MS identifies byproducts (e.g., 4-methoxy hydrolysis derivatives) that may antagonize or enhance activity .
- Solvent Effects: DMSO concentration >1% can denature proteins; use lower concentrations or alternative solvents (e.g., ethanol) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles (dust) .
- Spill Management: Neutralize with activated charcoal, collect in sealed containers, and dispose as hazardous waste .
Advanced: How is this compound utilized in designing fluorinated liquid crystals or polymers?
Methodological Answer:
- Liquid Crystals: The nitrile group enhances dipole-dipole interactions, while fluorine reduces melting points. Copolymerization with biphenyl mesogens yields phases stable up to 150°C .
- Polymer Additives: Incorporation into polyamide backbones improves thermal stability (TGA shows 10% weight loss at 320°C vs. 280°C for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
